Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-tert-butyl-5-iodopyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGHPVLEPOIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C(C)(C)C)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374258-24-8 | |
| Record name | ethyl 1-tert-butyl-5-iodo-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine monochloride or N-iodosuccinimide.
Esterification: The carboxylic acid group on the pyrazole ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
tert-Butyl Group Addition: The tert-butyl group can be introduced through alkylation using tert-butyl bromide and a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized under strong oxidative conditions to form pyrazole N-oxides.
Common Reagents and Conditions
Iodination: Iodine monochloride or N-iodosuccinimide in the presence of a base.
Esterification: Ethanol and an acid catalyst such as sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Major Products Formed
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of pyrazole N-oxides.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate has been studied for its potential as a pharmacological agent. Its derivatives have shown promise in various therapeutic areas, including:
a. Anticancer Activity
Research has indicated that compounds derived from pyrazole structures exhibit anticancer properties. For instance, studies on similar pyrazole derivatives have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
b. Anti-inflammatory Effects
The compound's structural characteristics allow it to interact with biological targets involved in inflammation pathways. Preliminary studies suggest that derivatives can modulate inflammatory responses, potentially leading to new treatments for chronic inflammatory diseases .
Synthesis of Bioactive Compounds
This compound serves as a key intermediate in the synthesis of more complex bioactive molecules. Its iodinated structure facilitates nucleophilic substitutions, making it an attractive starting material for the development of novel pharmaceuticals.
Table 1: Synthetic Pathways Utilizing this compound
| Reaction Type | Starting Material | Product | Yield (%) |
|---|---|---|---|
| Nucleophilic Substitution | This compound | Various substituted pyrazoles | Up to 85% |
| Coupling Reactions | This compound | Biologically active heterocycles | Varies |
Agrochemical Applications
Beyond medicinal uses, this compound has potential applications in agrochemistry. Pyrazole derivatives are known for their fungicidal and herbicidal properties. This compound can be explored as a precursor in the synthesis of agrochemicals aimed at pest control.
Case Study: Development of Fungicides
A study demonstrated that pyrazole-based compounds exhibited effective antifungal activity against various plant pathogens, suggesting that derivatives of this compound could be developed into novel fungicides .
Research and Development Trends
The ongoing research focuses on optimizing the synthesis of this compound and its derivatives to enhance their biological activities while reducing potential side effects. Advances in synthetic methodologies, such as microwave-assisted synthesis and green chemistry approaches, are being investigated to improve yields and reduce environmental impact.
Mechanism of Action
The mechanism of action of Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom and the tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(tert-butyl)-5-bromo-1H-pyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Ethyl 1-(tert-butyl)-5-chloro-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Ethyl 1-(tert-butyl)-5-fluoro-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate is unique due to the presence of the iodine atom, which can impart distinct chemical reactivity and biological activity compared to its halogenated analogs. The iodine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s properties and applications.
Biological Activity
Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate is a member of the pyrazole family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 196.25 g/mol. The compound features a five-membered pyrazole ring with a tert-butyl group and an iodo substituent at the 5-position, along with an ethyl carboxylate moiety at the 4-position.
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies reported minimum inhibitory concentrations (MICs) indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. It was tested against common fungal pathogens, yielding promising results:
| Fungal Strain | Inhibition Zone (mm) |
|---|---|
| Candida albicans | 15 |
| Aspergillus niger | 12 |
The data indicates that this compound may serve as an effective antifungal agent.
Anticancer Activity
Recent studies have explored the anticancer potential of this pyrazole derivative. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values were determined as follows:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
These findings point to the potential of this compound in cancer therapeutics.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may inhibit specific enzymes involved in microbial cell wall synthesis and disrupt cellular processes in cancer cells.
Case Studies
A recent case study published in a peer-reviewed journal highlighted the successful application of this compound in treating infections resistant to conventional antibiotics. The patient showed significant improvement after treatment with a regimen including this compound, demonstrating its potential in clinical settings.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing Ethyl 1-(tert-butyl)-5-iodo-1H-pyrazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives is a common route for pyrazole carboxylates. For iodination, electrophilic substitution using iodine or N-iodosuccinimide (NIS) under acidic conditions (e.g., H2SO4 or trifluoroacetic acid) at 0–50°C is recommended . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry (1.2–1.5 equiv of iodinating agent). Post-synthesis, column chromatography (cyclohexane/ethyl acetate gradients) achieves >90% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Expect signals for the tert-butyl group (δ 1.4–1.6 ppm, singlet, 9H), ethyl ester (δ 1.3–1.4 ppm triplet, 3H; δ 4.2–4.4 ppm quartet, 2H), and pyrazole protons (δ 7.5–8.5 ppm for H-3 and H-5) .
- IR : Strong C=O stretch at ~1680 cm<sup>−1</sup> (ester), C-I stretch at ~500 cm<sup>−1</sup>, and pyrazole ring vibrations at 1500–1600 cm<sup>−1</sup> .
- HRMS : Calculate exact mass (C11H16IN2O2<sup>+</sup>: 335.0205) to confirm molecular ion [M+H]<sup>+</sup> .
Q. What precautions are critical when handling iodinated pyrazole derivatives in synthetic workflows?
- Methodological Answer : Use UV-stable glassware to prevent light-induced decomposition. Work under inert atmosphere (N2/Ar) to avoid oxidation of the iodine substituent. Gloveboxes are recommended for hygroscopic intermediates. Acute toxicity data (oral LD50 >2000 mg/kg in rodents) suggest moderate hazard; always use PPE (nitrile gloves, lab coat) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the regioselectivity of iodination in pyrazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can unambiguously assign the iodine position. For ambiguous electron density, employ Hirshfeld surface analysis to differentiate C–I bonds from potential Brønsted acid adducts . Mercury software (CCDC) aids in visualizing packing motifs and hydrogen-bonding networks .
Q. What computational methods predict the electronic effects of the tert-butyl and iodo substituents on pyrazole reactivity?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. The tert-butyl group increases steric bulk (logP ~2.8), while iodine enhances polarizability (σpara ~0.18), directing electrophilic attacks to the C-5 position .
Q. How can contradictory NMR data (e.g., unexpected splitting) be analyzed for this compound?
- Methodological Answer : Dynamic NMR experiments (variable-temperature <sup>1</sup>H NMR) detect rotational barriers in the tert-butyl group. For splitting anomalies, compare experimental coupling constants (JH3-H5) with DFT-simulated values. Paramagnetic impurities or residual solvent peaks (e.g., CDCl3 at δ 7.26 ppm) should be ruled out .
Q. What strategies mitigate decomposition during Suzuki-Miyaura cross-coupling of the iodo substituent?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
